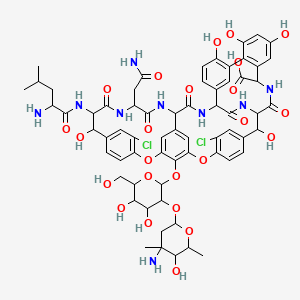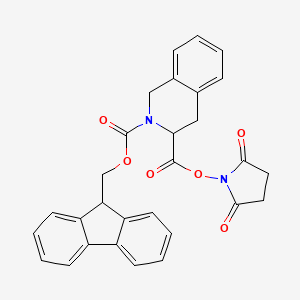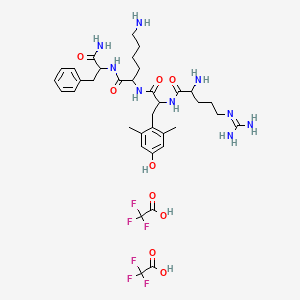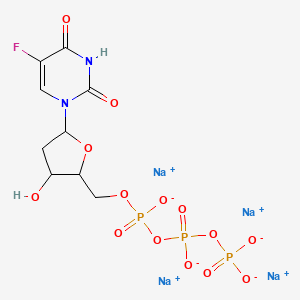
2'-Deoxy-5-fluorouridine-5'-triphosphate sodium salt-100 mM solution in water
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-5-fluorouridine-5’-triphosphate sodium salt is a chemical compound used primarily in scientific research. It is a nucleotide analog, specifically a fluorinated derivative of deoxyuridine triphosphate. This compound is often used in studies related to DNA synthesis and repair, as well as in cancer research due to its cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-fluorouridine-5’-triphosphate sodium salt typically involves the fluorination of deoxyuridine triphosphate. The process begins with the preparation of 2’-deoxyuridine, which is then fluorinated at the 5-position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The resulting 5-fluoro-2’-deoxyuridine is then phosphorylated to form the triphosphate derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in solution form, with a concentration of 100 mM in water .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-5-fluorouridine-5’-triphosphate sodium salt undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom at the 5-position can be substituted with other nucleophiles under specific conditions.
Hydrolysis: The triphosphate group can be hydrolyzed to form the corresponding monophosphate and diphosphate derivatives.
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST) is commonly used for the fluorination step.
Phosphorylation Reagents: Phosphorylation is typically carried out using phosphoryl chloride (POCl3) or similar reagents.
Major Products Formed
- 5-Fluoro-2’-deoxyuridine Monophosphate (5F-dUMP)
- 5-Fluoro-2’-deoxyuridine Diphosphate (5F-dUDP)
- 5-Fluoro-2’-deoxyuridine Triphosphate (5F-dUTP)
Scientific Research Applications
2’-Deoxy-5-fluorouridine-5’-triphosphate sodium salt has a wide range of applications in scientific research:
- Chemistry : Used as a reagent in nucleotide synthesis and modification studies.
- Biology : Employed in studies of DNA synthesis, repair, and replication.
- Medicine : Investigated for its potential use in cancer therapy due to its ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis in rapidly dividing cells.
- Industry : Utilized in the production of diagnostic kits and research reagents .
Mechanism of Action
The primary mechanism of action of 2’-Deoxy-5-fluorouridine-5’-triphosphate sodium salt involves the inhibition of thymidylate synthase. This enzyme is essential for the synthesis of thymidine monophosphate (TMP), a nucleotide required for DNA replication. By inhibiting thymidylate synthase, the compound disrupts DNA synthesis, leading to cytotoxic effects, particularly in rapidly dividing cells such as cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2’-deoxyuridine (Floxuridine)
- 5-Fluorouracil (5-FU)
- 2’-Deoxyuridine Triphosphate (dUTP)
Uniqueness
2’-Deoxy-5-fluorouridine-5’-triphosphate sodium salt is unique due to its triphosphate group, which allows it to be incorporated into DNA during replication. This incorporation leads to DNA damage and cell death, making it particularly useful in cancer research. In contrast, other similar compounds like 5-Fluorouracil and Floxuridine primarily act by inhibiting thymidylate synthase without being incorporated into DNA .
Properties
IUPAC Name |
tetrasodium;[[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FN2O14P3.4Na/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h2,5-7,13H,1,3H2,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;;;/q;4*+1/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPDFWZYBUPIOW-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN2Na4O14P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-17-[1,3-di(octadecanoyloxy)propan-2-yloxycarbonyl]-19-octadecanoyloxy-18-(octadecanoyloxymethyl)nonadec-9-enoic acid](/img/structure/B12310249.png)
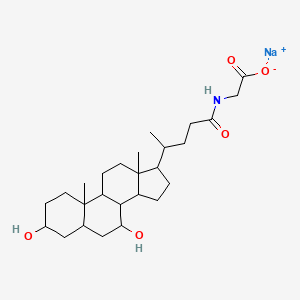
![8a-[4,5-Diacetyloxy-3-[5-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12310251.png)
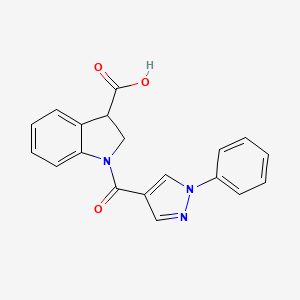
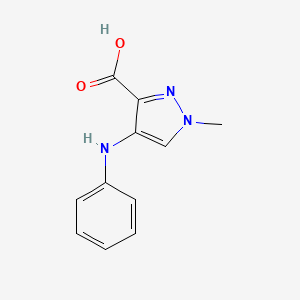
![3-[(2-Aminoethyl)amino]-pentanoic acid](/img/structure/B12310273.png)
![2-Methyl-octahydrocyclopenta[c]pyrrol-4-one](/img/structure/B12310279.png)
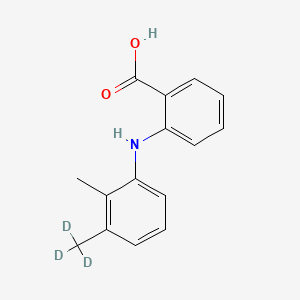
![Tert-butyl 4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B12310286.png)


